2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16398454
InChI: InChI=1S/C11H11N3O4S2/c1-18-8-6-4-3-5-7(8)9(15)12-10-13-14-11(19-10)20(2,16)17/h3-6H,1-2H3,(H,12,13,15)
SMILES:
Molecular Formula: C11H11N3O4S2
Molecular Weight: 313.4 g/mol

2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

CAS No.:

Cat. No.: VC16398454

Molecular Formula: C11H11N3O4S2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide -

Specification

Molecular Formula C11H11N3O4S2
Molecular Weight 313.4 g/mol
IUPAC Name 2-methoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C11H11N3O4S2/c1-18-8-6-4-3-5-7(8)9(15)12-10-13-14-11(19-10)20(2,16)17/h3-6H,1-2H3,(H,12,13,15)
Standard InChI Key QKFXDOFTUYNPAK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1,3,4-thiadiazole core substituted at the 5-position with a methylsulfonyl group (–SO₂CH₃) and at the 2-position with a (2Z)-configured imine linkage (–N=C–) conjugated to a 2-methoxybenzamide moiety. The Z configuration of the imine group imposes a specific spatial arrangement, influencing intermolecular interactions and reactivity .

Key Structural Features:

  • Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The methylsulfonyl group at C5 enhances electrophilicity and potential for hydrogen bonding .

  • Benzamide Moiety: The 2-methoxy group (–OCH₃) on the benzene ring contributes to lipophilicity and electronic effects, modulating solubility and biological activity .

  • Sulfonamide Linkage: The methylsulfonyl group is a strong electron-withdrawing substituent, potentially stabilizing the thiadiazole ring and influencing metabolic stability.

Synthetic Methodologies

Biocatalytic Approaches

Recent advances in enzymatic synthesis, such as vanadium-dependent haloperoxidase (VHPO)-mediated oxidative dimerization of thioamides, offer alternative routes for thiadiazole formation . Although demonstrated for 1,2,4-thiadiazoles, this method highlights the potential for enzyme-mediated halogenation and cyclization steps to generate sulfonylated derivatives .

Physicochemical Characterization

Thermal Stability

Thermogravimetric analysis (TGA) of structurally similar methoxybenzamide-thiadiazole derivatives reveals decomposition temperatures between 200–300°C, with the methylsulfonyl group likely enhancing thermal stability due to strong electron-withdrawing effects .

Table 1. Comparative Thermal Data for Analogous Thiadiazoles

CompoundDecomposition Temp. (°C)Mass Loss (%)
N-(5-Mercapto-thiadiazol-2-yl)-2-methoxybenzamide 21528.4
Target Compound (Predicted)240–260<30

Spectroscopic Properties

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (amide I), ν(S=O) at ~1320 and 1150 cm⁻¹ (sulfonyl), and ν(C-O) at ~1250 cm⁻¹ (methoxy) .

  • NMR Spectroscopy:

    • ¹H NMR: Methoxy protons at δ 3.8–4.0 ppm; aromatic protons ortho to –OCH₃ at δ 7.2–7.5 ppm.

    • ¹³C NMR: Carbonyl carbon at δ ~165 ppm; sulfonyl carbons at δ ~110 (C=S) and δ ~40 (CH₃) .

Challenges and Future Directions

Synthetic Optimization

Current methods for thiadiazole synthesis often suffer from moderate yields (50–70%) and require harsh conditions. Enzymatic approaches, while promising, need adaptation for 1,3,4-thiadiazole systems .

Toxicity and Pharmacokinetics

The methylsulfonyl group may confer metabolic resistance to hydrolysis, but its impact on renal clearance remains unstudied. Preclinical assays are needed to evaluate hepatotoxicity and bioavailability.

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